N-(2,4-dimethylphenyl)azepane-1-sulfonamide

Catalog No.
S1754918
CAS No.
890593-81-4
M.F
C14H22N2O2S
M. Wt
282.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethylphenyl)azepane-1-sulfonamide

CAS Number

890593-81-4

Product Name

N-(2,4-dimethylphenyl)azepane-1-sulfonamide

IUPAC Name

N-(2,4-dimethylphenyl)azepane-1-sulfonamide

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4g/mol

InChI

InChI=1S/C14H22N2O2S/c1-12-7-8-14(13(2)11-12)15-19(17,18)16-9-5-3-4-6-10-16/h7-8,11,15H,3-6,9-10H2,1-2H3

InChI Key

YHVRLPPKMVVPJZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C

Synthesis of Polysubstituted Azepanes

Field: This research is in the field of Organic Chemistry.

Application: The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials . The seven-membered azepane is essentially absent and this leaves open a substantial area of three-dimensional chemical space .

Method: The strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .

Results: A following hydrogenolysis provides the azepanes in just two steps . The utility of the strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

Pd/LA-Catalyzed Decarboxylation

Field: This research is also in the field of Organic Chemistry.

Application: A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described . The resulting products can be easily converted into a range of highly functionalized azepanes .

Method: These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

Results: The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Synthesis of N-(2,6-dimethylphenyl)-5-methyl-1(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Field: This research is in the field of Medicinal Chemistry.

Application: The synthesis of N-(2,6-dimethylphenyl)-5-methyl-1(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is described . This compound could potentially have applications in the development of new drugs .

Method: The synthesis involves the reaction of 2,6-dimethylaniline with compound (V) in the presence of triethylamine and dichloromethane .

Results: The resulting product is N-(2,6-dimethylphenyl)-5-methyl-1(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Synthesis of Azepane Derivatives

Application: Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Method: The synthesis involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation . These reactions proceed smoothly under extremely mild conditions .

N-(2,4-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide derivative characterized by its unique structure, which includes an azepane ring and a sulfonamide group. This compound is recognized for its anti-inflammatory and immunomodulatory effects, making it relevant in the treatment of conditions such as inflammatory bowel disease and rheumatoid arthritis. The specific arrangement of its molecular components contributes to its pharmacological properties, differentiating it from other sulfonamide derivatives.

Due to the lack of research on this compound, no data exists on its safety or potential hazards.

Future Research Directions

  • Investigation into the synthesis and characterization of N-(2,4-dimethylphenyl)azepane-1-sulfonamide.
  • Exploration of its potential biological activity through in vitro and in vivo studies.
  • Evaluation of its physical and chemical properties for further development.

N-(2,4-dimethylphenyl)azepane-1-sulfonamide can undergo various chemical transformations, including:

  • Oxidation: This typically yields sulfone derivatives.
  • Reduction: This may produce amine derivatives.
  • Substitution: The compound can also react to form nitro or halogenated derivatives.

The reactions are generally performed under controlled conditions, often involving reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

The biological activity of N-(2,4-dimethylphenyl)azepane-1-sulfonamide primarily stems from its ability to inhibit enzymes involved in inflammatory processes. It targets enzymes like cyclooxygenase and lipoxygenase, leading to a reduction in pro-inflammatory mediators. This mechanism underlies its potential therapeutic applications in treating inflammatory and autoimmune diseases.

The synthesis of N-(2,4-dimethylphenyl)azepane-1-sulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and azepane-1-sulfonyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base (such as triethylamine) to neutralize hydrochloric acid formed during the process.
  • Purification: Post-reaction, purification is achieved through methods like recrystallization or chromatography.

In industrial settings, these methods are scaled up using automated systems to ensure consistent quality and yield.

SulfasalazineCombines sulfonamide with salicylic acidTreatment of inflammatory bowel disease and rheumatoid arthritisSulfamethoxazoleA sulfonamide antibioticUsed for bacterial infectionsSulfadiazineCommonly used with pyrimethamineTreatment of toxoplasmosis

Uniqueness

What sets N-(2,4-dimethylphenyl)azepane-1-sulfonamide apart from these compounds is its specific structural feature—the azepane ring—which contributes to distinct pharmacological properties. This unique structure allows it to interact differently within biological systems compared to other sulfonamides.

Research into the interactions of N-(2,4-dimethylphenyl)azepane-1-sulfonamide with biological systems is ongoing. Its ability to modulate immune responses and influence cellular signaling pathways makes it a candidate for further studies aimed at understanding its full therapeutic potential. Specific interaction studies could involve examining its binding affinity to target proteins or assessing its efficacy in various biological assays.

XLogP3

2.7

Dates

Modify: 2023-08-15

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